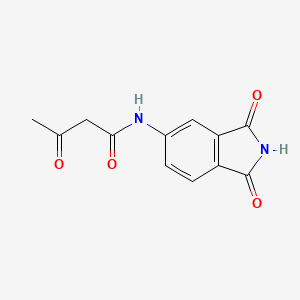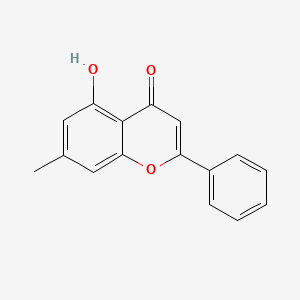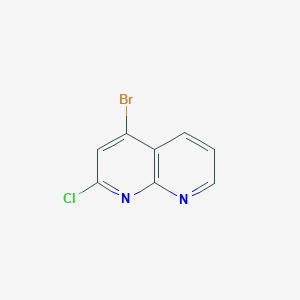
4-Bromo-2-chloro-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chloro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-1,8-naphthyridine can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-chloro-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, metal catalysts, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted naphthyridine derivatives, while coupling reactions can produce complex polycyclic structures.
Applications De Recherche Scientifique
4-Bromo-2-chloro-1,8-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical intermediates and potential drug candidates.
Materials Science: It is employed in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Biological Research: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Biology: It serves as a ligand in the formation of metal complexes and self-assembly host-guest systems.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-chloro-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4-Bromo-2-chloro-1,8-naphthyridine can be compared with other similar compounds such as:
1,5-Naphthyridines: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
1,6-Naphthyridines: Known for their anticancer and antimicrobial properties.
Other Halogenated Naphthyridines: Compounds like 4-Bromo-8-chloro-1-methylimidazo[1,2-a][1,6]naphthyridine share similar structural features and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives.
Propriétés
Formule moléculaire |
C8H4BrClN2 |
|---|---|
Poids moléculaire |
243.49 g/mol |
Nom IUPAC |
4-bromo-2-chloro-1,8-naphthyridine |
InChI |
InChI=1S/C8H4BrClN2/c9-6-4-7(10)12-8-5(6)2-1-3-11-8/h1-4H |
Clé InChI |
GVOVUGPOSVMWIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)N=C(C=C2Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)


![8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11866525.png)
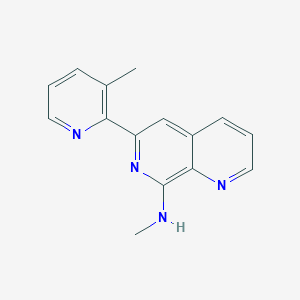
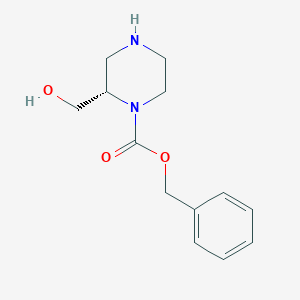

![6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11866558.png)

